molecular formula C8H5BrN2O B12837068 5-Bromo-2,7-naphthyridine 2-oxide

5-Bromo-2,7-naphthyridine 2-oxide

Cat. No.: B12837068
M. Wt: 225.04 g/mol
InChI Key: DMNNYSQJLRMQIL-UHFFFAOYSA-N
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Description

5-Bromo-2,7-naphthyridine 2-oxide is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a bromine atom at the 5th position and an oxide group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,7-naphthyridine 2-oxide typically involves the bromination of 2,7-naphthyridine followed by oxidation. One common method is the reaction of 2,7-naphthyridine with bromine in the presence of a suitable solvent such as acetic acid. The brominated product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,7-naphthyridine 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of 5-Bromo-2,7-naphthyridine 2-hydroxide.

    Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

5-Bromo-2,7-naphthyridine 2-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2,7-naphthyridine 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridine: The parent compound without the bromine and oxide groups.

    5-Chloro-2,7-naphthyridine 2-oxide: A similar compound with a chlorine atom instead of bromine.

    5-Bromo-1,6-naphthyridine 2-oxide: A positional isomer with the bromine atom at a different position.

Uniqueness

5-Bromo-2,7-naphthyridine 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the oxide group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromo-2-oxido-2,7-naphthyridin-2-ium

InChI

InChI=1S/C8H5BrN2O/c9-8-4-10-3-6-5-11(12)2-1-7(6)8/h1-5H

InChI Key

DMNNYSQJLRMQIL-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC2=CN=CC(=C21)Br)[O-]

Origin of Product

United States

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